molecular formula C15H14BrN3S B12014598 2-Bromobenzaldehyde N-(3-methylphenyl)thiosemicarbazone CAS No. 769142-02-1

2-Bromobenzaldehyde N-(3-methylphenyl)thiosemicarbazone

Cat. No.: B12014598
CAS No.: 769142-02-1
M. Wt: 348.3 g/mol
InChI Key: IQGIDWKOKJGIEC-LICLKQGHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromobenzaldehyde N-(3-methylphenyl)thiosemicarbazone typically involves the reaction of 2-bromobenzaldehyde with N-(3-methylphenyl)thiosemicarbazide. The reaction is usually carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromobenzaldehyde N-(3-methylphenyl)thiosemicarbazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Bromobenzaldehyde N-(3-methylphenyl)thiosemicarbazone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its anticancer activity, particularly in inhibiting the growth of certain cancer cell lines.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromobenzaldehyde N-(3-methylphenyl)thiosemicarbazone involves its interaction with various molecular targets. The compound can bind to metal ions, forming complexes that interfere with biological processes. It can also inhibit enzymes involved in DNA replication and repair, leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
  • 2-Bromobenzaldehyde N-(4-fluorophenyl)thiosemicarbazone
  • 3-Bromobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone

Uniqueness

2-Bromobenzaldehyde N-(3-methylphenyl)thiosemicarbazone is unique due to the presence of the 3-methylphenyl group, which can influence its biological activity and chemical reactivity. This structural variation can result in different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development .

Properties

CAS No.

769142-02-1

Molecular Formula

C15H14BrN3S

Molecular Weight

348.3 g/mol

IUPAC Name

1-[(E)-(2-bromophenyl)methylideneamino]-3-(3-methylphenyl)thiourea

InChI

InChI=1S/C15H14BrN3S/c1-11-5-4-7-13(9-11)18-15(20)19-17-10-12-6-2-3-8-14(12)16/h2-10H,1H3,(H2,18,19,20)/b17-10+

InChI Key

IQGIDWKOKJGIEC-LICLKQGHSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=S)N/N=C/C2=CC=CC=C2Br

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NN=CC2=CC=CC=C2Br

Origin of Product

United States

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